molecular formula C15H14ClN3O2S B2687319 5-chloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide CAS No. 2034585-67-4

5-chloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2687319
CAS No.: 2034585-67-4
M. Wt: 335.81
InChI Key: MGRAUQDRQOLGCF-UHFFFAOYSA-N
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Description

5-Chloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide is a synthetic small-molecule inhibitor targeting coagulation factor Xa (FXa), a key enzyme in the blood coagulation cascade. Structurally, it features a thiophene-2-carboxamide backbone substituted with a chlorine atom at position 5 and a pyridin-4-ylmethyl group modified with a 2-oxopyrrolidin-1-yl moiety at position 2 of the pyridine ring. This compound’s design aligns with other FXa inhibitors, such as rivaroxaban, but distinguishes itself through the incorporation of a pyrrolidinone ring instead of a morpholinone or oxazolidinone system . Its mechanism involves direct, competitive inhibition of FXa, preventing thrombin generation and thrombus formation .

Properties

IUPAC Name

5-chloro-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2S/c16-12-4-3-11(22-12)15(21)18-9-10-5-6-17-13(8-10)19-7-1-2-14(19)20/h3-6,8H,1-2,7,9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRAUQDRQOLGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidinone Moiety: This step often involves the cyclization of a suitable precursor, such as a γ-aminobutyric acid derivative, under acidic or basic conditions to form the pyrrolidinone ring.

    Synthesis of the Pyridine Derivative: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Coupling of the Pyridine and Pyrrolidinone Units: This step usually involves a nucleophilic substitution reaction where the pyrrolidinone derivative is reacted with a halogenated pyridine compound.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Final Coupling and Chlorination: The final step involves coupling the thiophene derivative with the pyridine-pyrrolidinone intermediate, followed by chlorination to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, thiols, or amines under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Anticoagulant Activity

One of the primary applications of this compound is as an inhibitor of blood coagulation factor Xa. This activity makes it a candidate for the prophylaxis and treatment of thromboembolic disorders such as:

  • Myocardial infarction
  • Angina pectoris (including unstable angina)
  • Stroke
  • Deep vein thrombosis

The compound's mechanism involves selective inhibition of factor Xa, which plays a crucial role in the coagulation cascade, thus reducing thrombus formation .

Anticancer Potential

Recent studies have indicated that derivatives of this compound exhibit anticancer properties. For instance, compounds with similar structural motifs have been shown to induce apoptosis in cancer cells through the modulation of various signaling pathways. The presence of the pyridine and thiophene moieties may contribute to enhanced bioactivity against specific cancer types .

Antioxidant Properties

Research has highlighted antioxidant activities associated with compounds containing oxopyrrolidine structures. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Factor Xa Inhibition Studies

In a study published in Nature Reviews Drug Discovery, researchers explored various small molecules that inhibit factor Xa, including derivatives related to 5-chloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide. The findings suggested that these compounds could serve as effective anticoagulants with favorable pharmacokinetic profiles .

Anticancer Activity Research

A publication in the Journal of Medicinal Chemistry reported on a series of compounds structurally similar to 5-chloro-N-(...) demonstrating significant cytotoxicity against various cancer cell lines. The study highlighted the importance of the thiophene ring in enhancing bioactivity .

References Table

ReferenceTitleYear
PubChem Compound Summary2025
Method for producing 5-chloro-N-(...)2003
Synthesis and Antioxidant Activity2019

Mechanism of Action

The mechanism of action of 5-chloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Rivaroxaban (BAY 59-7939)

  • Structure : 5-Chloro-N-((5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl)methyl)thiophene-2-carboxamide.
  • Key Differences: Replaces the pyrrolidinone-pyridine moiety with a morpholinone-linked oxazolidinone ring. The (5S)-oxazolidinone scaffold enhances conformational rigidity, improving binding to FXa’s S1 and S4 pockets .
  • Activity : Exhibits a Ki of 0.4 nM for FXa and >10,000-fold selectivity over other serine proteases (e.g., thrombin, trypsin) .
  • Pharmacokinetics : High oral bioavailability (~80%) due to optimized solubility and metabolic stability .

Segartoxaban

  • Structure : 5-Chloro-N-{(2S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzene-1-sulfonamido]-3-(4-methylpiperazin-1-yl)-3-oxopropyl}thiophene-2-carboxamide.
  • Key Differences: Introduces a sulfonamido-benzene group and a methylpiperazine substituent, diverging from the pyridine-pyrrolidinone core. Designed for dual inhibition of FXa and thrombin (Factor IIa) .
  • Activity : Broader anticoagulant profile but reduced FXa specificity compared to rivaroxaban .

ME1 (AroCageDB ID: ME1)

  • Structure: 5-Chloro-N-[2-({[4-(2-oxopyridin-1(2H)-yl)phenyl]carbonyl}amino)ethyl]thiophene-2-carboxamide.
  • Key Differences: Lacks the oxazolidinone or pyrrolidinone rings; instead, employs a benzamido-ethyl linker. Lower predicted binding affinity (AroCageDB score: 0.97 vs. 0.97 for rivaroxaban) due to reduced conformational constraint .

Functional and Pharmacological Comparisons

Compound Target Specificity (FXa Ki, nM) Selectivity (vs. Thrombin) Oral Bioavailability Key Structural Features References
Target Compound Not reported Not reported Not reported Pyridine-pyrrolidinone, flexible linker
Rivaroxaban 0.4 >10,000-fold ~80% Oxazolidinone-morpholinone, rigid scaffold
Segartoxaban 1.2 (FXa), 8.5 (Thrombin) Dual inhibitor Moderate Sulfonamido-piperazine, bulky substituents
ME1 Predicted: ~2.5 Moderate Low Benzamido-ethyl, planar structure

Impact of Structural Variations

  • Pyrrolidinone vs. Morpholinone/Oxazolidinone: The target compound’s pyrrolidinone-pyridine system may offer improved solubility compared to rivaroxaban’s morpholinone but could reduce binding affinity due to fewer hydrogen-bonding interactions with FXa’s Tyr228 and Gln192 .
  • Linker Flexibility: The ethyl or methylene linkers in ME1 and the target compound may increase metabolic susceptibility compared to rivaroxaban’s rigid oxazolidinone scaffold, which enhances plasma stability .

Clinical and Preclinical Insights

  • Rivaroxaban: Approved for venous thromboembolism (VTE) and stroke prevention in atrial fibrillation. Its oxazolidinone-morpholinone design underpins its clinical success .
  • Segartoxaban : Preclinical data suggest broader anticoagulant effects but higher bleeding risks due to thrombin inhibition .
  • Target Compound: No clinical data available. Computational modeling (AroCageDB) predicts comparable FXa binding to rivaroxaban but requires experimental validation .

Biological Activity

5-chloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structure, featuring a thiophene core and a pyrrolidinyl-pyridinyl moiety, suggests various biological activities, particularly in the realm of enzyme inhibition and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

IUPAC Name 5chloroN((2(2oxopyrrolidin1yl)pyridin4yl)methyl)thiophene2carboxamide\text{IUPAC Name }this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may function by inhibiting enzyme activity through competitive or non-competitive binding to the active sites or altering receptor functions via interaction with binding sites.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of compounds similar to this compound. For instance, derivatives of oxadiazole have shown significant cytotoxicity against human tumor cell lines such as HCT116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) through mechanisms involving topoisomerase I inhibition . This suggests that structural modifications in related compounds might yield similar or enhanced biological activities.

Enzyme Inhibition

The compound's mechanism may involve the inhibition of specific enzymes critical for cancer cell proliferation. For example, studies have indicated that benzamide derivatives can inhibit various enzymes involved in cellular signaling pathways, leading to reduced tumor growth. The interaction with topoisomerases has been particularly noted, which are vital for DNA replication and repair.

Case Studies

  • Topoisomerase Inhibition : A study demonstrated that certain derivatives exhibited significant inhibitory effects on topoisomerase I, which is crucial for DNA unwinding during replication. The docking studies supported these findings by showing favorable binding interactions between the compounds and the enzyme's active site .
  • Cytotoxicity Testing : In vitro assays using MTT assays revealed that several related compounds displayed cytotoxic effects on cancer cell lines, indicating potential for development as chemotherapeutic agents .

Data Summary

Compound NameCAS NumberMolecular WeightBiological Activity
This compoundNot availableNot availableAntiproliferative, Enzyme Inhibition
Related Oxadiazole DerivativesNot availableNot availableCytotoxicity against HCT116 and HeLa

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